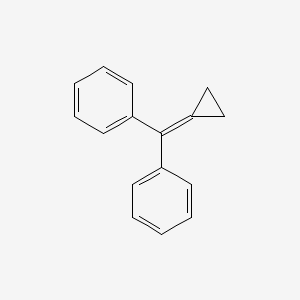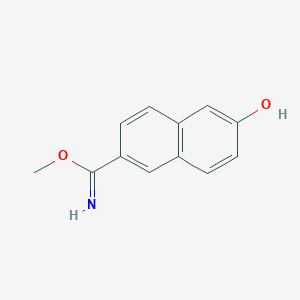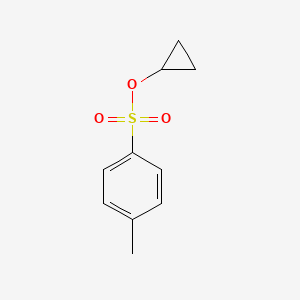
(Cyclopropylidenemethylene)dibenzene
Vue d'ensemble
Description
(Cyclopropylidenemethylene)dibenzene, also known by its chemical formula C₁₆H₁₄, is an organic compound that features a cyclopropylidene group attached to a methylene bridge, which is further connected to two benzene rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of (Cyclopropylidenemethylene)dibenzene typically involves the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone, also in tetrahydrofuran, under similar conditions
Analyse Des Réactions Chimiques
(Cyclopropylidenemethylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
Ring-Opening Reactions: The cyclopropylidene group can participate in ring-opening reactions, especially under the influence of catalysts or light.
Common reagents used in these reactions include acyl chlorides, transition metals, and various acids and bases. Major products formed from these reactions vary widely, including arylation/chlorination products and functionalized alkenes .
Applications De Recherche Scientifique
(Cyclopropylidenemethylene)dibenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which (Cyclopropylidenemethylene)dibenzene exerts its effects involves the high strain energy of the cyclopropylidene group, which makes it highly reactive. This reactivity facilitates various transformations, including ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
(Cyclopropylidenemethylene)dibenzene can be compared to other alkylidenecyclopropanes, such as methylenecyclopropane and ethylidenecyclopropane. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific arrangement of benzene rings and the cyclopropylidene group, which imparts distinct chemical properties .
Similar Compounds
- Methylenecyclopropane
- Ethylidenecyclopropane
- Benzylidenecyclopropane
These compounds, while similar in structure, exhibit different reactivities and are used in various chemical transformations .
Propriétés
IUPAC Name |
[cyclopropylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNHNDHFSZUBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















